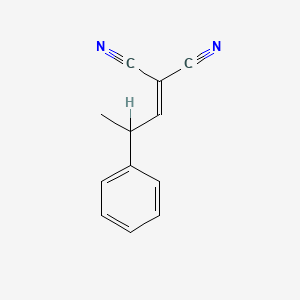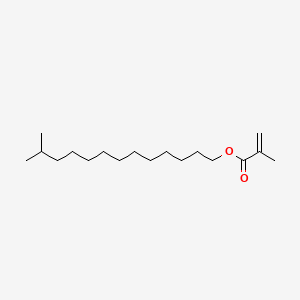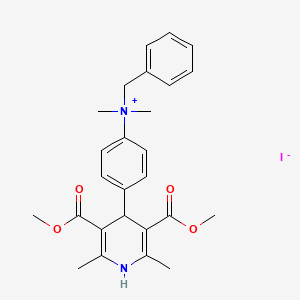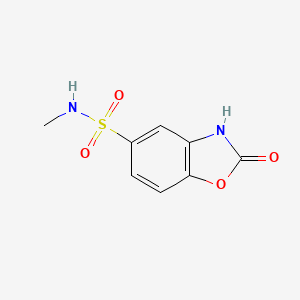
Methyl 2-(acetamidomethyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(acetamidomethyl)-3-oxobutanoate is an organic compound with the molecular formula C8H13NO4. It is a derivative of butanoic acid and contains functional groups such as an ester, a ketone, and an amide. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(acetamidomethyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acetoacetate with acetamide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the acetamide, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(acetamidomethyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(acetamidomethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl 2-(acetamidomethyl)-3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The ketone group can undergo nucleophilic addition reactions, making the compound reactive in biological systems. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-acetamidoacrylate: Similar structure but with a double bond in the acetamido group.
Methyl 2-(2-cyanoacetamido)benzoate: Contains a cyano group instead of a ketone.
Methylhexanamine: An aliphatic amine with a different functional group arrangement.
Uniqueness
Methyl 2-(acetamidomethyl)-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both ester and amide groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
920008-01-1 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl 2-(acetamidomethyl)-3-oxobutanoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)7(8(12)13-3)4-9-6(2)11/h7H,4H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
GUMGCWHQSDQJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CNC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)



![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)



iridium(III)](/img/structure/B13781928.png)

